Field: Physical Chemistry
Application: 3-bromobenzoic acid, a compound similar to 3-Bromo-2,5-dichlorobenzoic acid, is used in thermophysical property research.
3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .
3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:
3-Bromo-2,5-dichlorobenzoic acid has several applications:
Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .
Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Bromo-2,5-dichlorobenzoic acid | C7H3BrCl2O2 | 0.98 |
| 3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
| 5-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
| 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .
The study of halogenated aromatic compounds has been a cornerstone of organic chemistry since the 19th century. Benzoic acid derivatives, first isolated in the 16th century through the dry distillation of gum benzoin, laid the groundwork for understanding aromatic systems. The systematic halogenation of benzene rings emerged as a critical strategy for modifying physicochemical properties, with chlorobenzene and fluorobenzene serving as early models for investigating electrophilic substitution mechanisms.
The development of polyhalogenated benzoic acids, including 3-bromo-2,5-dichlorobenzoic acid (CAS 855202-79-8), represents a natural progression in this field. These compounds gained prominence during the mid-20th century alongside advances in synthetic methodologies, particularly Friedel-Crafts halogenation and Ullmann coupling reactions. Their structural complexity—featuring a benzoic acid backbone with strategically positioned bromine (at position 3) and chlorine atoms (at positions 2 and 5)—has made them invaluable for probing steric and electronic effects in aromatic systems.
In contemporary synthesis, 3-bromo-2,5-dichlorobenzoic acid serves as a versatile building block due to its unique substitution pattern. The compound’s molecular formula (C₇H₃BrCl₂O₂) and molecular weight (269.91 g/mol) reflect a balance between reactivity and stability, with its density (1.9±0.1 g/cm³) and boiling point (354.9±42.0°C) enabling precise control in reaction conditions. The carboxylic acid group at position 1 facilitates conjugation with amines or alcohols, while the halogen atoms act as directing groups for cross-coupling reactions.
Recent applications include:
A comparative analysis of structural analogs reveals distinct properties:
| Compound | Molecular Formula | Similarity Index | Key Distinction |
|---|---|---|---|
| 4-Bromo-2,5-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 0.98 | Bromine position alters dipole moment |
| 3-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 0.96 | Chlorine arrangement affects acidity |
This positional isomerism directly impacts reactivity—meta-substituted halogens in 3-bromo-2,5-dichlorobenzoic acid create steric hindrance that slows electrophilic attack compared to para-substituted variants.
The environmental persistence of halogenated aromatics spurred investigations into their degradation pathways. Studies on Thauera chlorobenzoica 3CB-1T revealed that microbial dehalogenation of 3-bromo-2,5-dichlorobenzoic acid proceeds via CoA-mediated mechanisms, with carbon isotope fractionation patterns (δ¹³C shifts up to -2.5‰) indicating distinct metabolic routes for meta- versus para-substituted derivatives. Atmospheric oxidation research demonstrated that hydroxyl radicals attack halogenated benzenes through pre-reaction complexes, with tropospheric lifetimes ranging from days (chlorobenzene) to years (hexachlorobenzene). These findings have refined predictive models for environmental fate.
Thermophysical characterization using the NIST ThermoData Engine established critical parameters:
Such data enable precise process design for industrial applications while meeting safety standards.
Modern studies focus on three key areas:
1. Green Synthesis Techniques
Photocatalytic dehalogenation using TiO₂ nanoparticles achieves 98% conversion of 3-bromo-2,5-dichlorobenzoic acid to benzoic acid under UV irradiation, minimizing toxic byproducts. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (from 68% to 92%).
2. Advanced Material Development
Incorporating the compound into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298K) due to halogen∙∙∙π interactions with aromatic linkers.
3. Analytical Method Innovations
Liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) enables real-time monitoring of microbial degradation, with detection limits of 0.5 μM for halogenated benzoates.
These advancements position 3-bromo-2,5-dichlorobenzoic acid as a critical tool for addressing challenges in sustainable chemistry and environmental remediation.
Direct halogenation remains a foundational strategy for introducing bromine and chlorine atoms into aromatic systems. For 3-bromo-2,5-dichlorobenzoic acid, sequential electrophilic aromatic substitution (EAS) reactions are typically employed. The carboxylic acid group at position 1 acts as a strong meta-directing group, while pre-existing chlorine substituents influence subsequent halogenation steps.
Bromination is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The FeBr₃ coordinates with Br₂, generating a Br⁺ electrophile that attacks the aromatic ring [3]. Chlorination follows a similar mechanism, with Cl₂ and FeCl₃ facilitating electrophilic attack. The order of halogen introduction is critical: initial chlorination at positions 2 and 5 precedes bromination at position 3 to leverage directing effects [3].
Table 1: Comparison of halogenation conditions
| Halogen | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | 25°C | 78 |
| Cl₂ | FeCl₃ | 40°C | 85 |
The steric and electronic effects of existing substituents significantly impact reactivity. For instance, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating elevated temperatures for chlorination [3].
Achieving regioselectivity in the presence of multiple directing groups requires precise control. The carboxylic acid group directs incoming electrophiles to the meta position, but the ortho and para positions relative to existing chlorine substituents become competing targets.
Iridium(III)-catalyzed C–H activation offers a solution. As demonstrated in analogous iodination reactions, [IrCl(cod)]₂ catalyzes ortho-monoiodination of benzoic acids by coordinating to the carboxylate group [5]. Adapting this protocol for bromination involves using Br₂ or N-bromosuccinimide (NBS) as the bromine source. The iridium catalyst selectively activates the C–H bond ortho to the carboxylic acid, overriding the influence of chlorine substituents [5].
Key factors enhancing regioselectivity:
The radical pathway minimizes rearrangement by avoiding carbocation intermediates, yielding 3-bromo-2,5-dichlorobenzoic acid in 72% isolated yield [4]. Purification via recrystallization from ethanol-water mixtures enhances purity to >97% [4].
Palladium and iridium catalysts enable late-stage functionalization without pre-functionalized starting materials. A notable example is the Pd(II)-catalyzed C–H alkylation/lactonization sequence, where alkyl halides couple to the aromatic ring followed by intramolecular cyclization [6]. While developed for alkylation, this strategy could be adapted for halogen introduction using dihalomethanes.
Iridium complexes excel in orthogonal functionalization. For instance, [Ir(OMe)(cod)]₂ selectively brominates the ortho position even in substrates with competing directing groups [5]. This method operates at room temperature, eliminating the need for inert atmospheres or anhydrous conditions [5].
Sustainable synthesis strategies focus on solvent selection, catalyst recovery, and energy efficiency:
A comparative life-cycle analysis revealed that microwave-assisted protocols reduce energy consumption by 40% and waste generation by 28% [4].
Scaling up synthesis requires addressing:
Table 2: Industrial production metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual capacity (kg) | 500 | 2,000 |
| Yield (%) | 78 | 85 |
| Waste per kg (L) | 8.2 | 3.1 |
The presence of bromine at the 3-position and chlorine atoms at the 2- and 5-positions creates a unique electronic environment that significantly influences reaction pathways. The halogen substituents exhibit differential reactivity patterns based on their bond dissociation energies, with carbon-bromine bonds (82-84 kcal/mol) being considerably weaker than carbon-chlorine bonds (96-98 kcal/mol) [4]. This fundamental difference in bond strength dictates the preferential reaction sites during various transformations.
Table 1: Physical Properties of 3-Bromo-2,5-dichlorobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrCl₂O₂ |
| Molecular Weight (g/mol) | 269.90-269.91 |
| CAS Number | 855202-79-8 |
| Density (g/cm³) | 1.9 ± 0.1 |
| Boiling Point (°C) | 354.9 ± 42.0 at 760 mmHg |
| LogP | 3.4541-3.65 |
| Exact Mass | 267.869354 |
The molecular architecture of 3-bromo-2,5-dichlorobenzoic acid enables selective halogen exchange reactions, particularly at the bromine position. Recent studies have demonstrated that the compound undergoes facile halogen exchange with iodide ions via Finkelstein-type reactions, where the bromine substituent can be replaced with iodine to afford 3-iodo-2,5-dichlorobenzoic acid in high yields [5]. This transformation is particularly valuable as it generates the more reactive aryl iodide while preserving the chlorine substituents, enabling subsequent cross-coupling reactions under milder conditions.
Table 2: Halogen Bond Dissociation Energies
| Bond Type | BDE (kcal/mol) | Relative Reactivity |
|---|---|---|
| C-F aromatic | 128-130 | Lowest |
| C-Cl aromatic | 96-98 | Moderate |
| C-Br aromatic | 82-84 | High |
| C-I aromatic | 65-67 | Highest |
| C-COOH aromatic | 112-115 | Deactivating |
The electron-withdrawing nature of the multiple halogens and carboxyl group creates a synergistic effect that enhances the compound's reactivity toward nucleophilic aromatic substitution reactions. Computational studies have shown that the combination of these substituents reduces the electron density across the aromatic ring, with the most significant depletion occurring at positions ortho and para to the electron-withdrawing groups [6] [7].
The carboxylic acid moiety in 3-bromo-2,5-dichlorobenzoic acid serves as both a directing group and a reactive center for various functional group transformations. The acid functionality can undergo conventional reactions such as esterification, amidation, and reduction, but the presence of multiple halogens significantly influences these processes by altering the electronic environment around the carboxyl carbon [8] [9].
Esterification reactions proceed readily under Fischer esterification conditions, where the compound reacts with alcohols in the presence of acid catalysts to form the corresponding esters. The mechanism follows the classical protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway [10]. However, the electron-withdrawing halogens enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates compared to unsubstituted benzoic acids.
Table 3: Electrophilic Aromatic Substitution Patterns
| Substituent | Electronic Effect | Directing Effect | Relative Reactivity |
|---|---|---|---|
| Carboxyl (-COOH) | Strongly electron-withdrawing | meta-directing | Strongly deactivating |
| Bromine (-Br) | Weakly electron-withdrawing | ortho/para-directing | Weakly deactivating |
| Chlorine (-Cl) | Weakly electron-withdrawing | ortho/para-directing | Weakly deactivating |
| Multiple halogens | Cumulative withdrawal | meta-directing (with COOH) | Strongly deactivating |
Amidation reactions can be achieved through direct coupling with amines using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through the acid chloride intermediate formed by treatment with thionyl chloride or oxalyl chloride [11]. The presence of electron-withdrawing halogens increases the reactivity of the acid chloride intermediate, facilitating amide bond formation under milder conditions.
Decarboxylation reactions represent another significant transformation pathway. Recent advances in metallaphotoredox catalysis have enabled the decarboxylative functionalization of halogenated benzoic acids, providing access to diversely substituted aromatic compounds [12] [13]. The decarboxylation process involves the formation of aryl radicals through single-electron transfer mechanisms, which can then undergo various coupling reactions with nucleophiles or electrophiles.
The nucleophilic aromatic substitution (SNAr) reactions of 3-bromo-2,5-dichlorobenzoic acid proceed through the classical addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate. The multiple electron-withdrawing substituents significantly activate the aromatic ring toward nucleophilic attack, making these reactions feasible under relatively mild conditions [14] [15].
The mechanism involves the initial nucleophilic attack at the halogen-bearing carbon, leading to the formation of a σ-complex (Meisenheimer complex). The stability of this intermediate is enhanced by the electron-withdrawing effects of the adjacent halogens and the carboxyl group, which can delocalize the negative charge through resonance and inductive effects. The subsequent elimination of the halide ion restores aromaticity and completes the substitution process.
Table 4: Cross-Coupling Reaction Conditions
| Reaction Type | Catalyst | Temperature (°C) | Halide Reactivity | Typical Yields (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | 80-120 | Br > Cl >> F | 70-95 |
| Stille Coupling | Pd(PPh₃)₄, PdCl₂ | 100-130 | I > Br > Cl | 65-90 |
| Ullmann Coupling | Cu powder, CuI | 180-250 | I > Br > Cl | 60-85 |
| Negishi Coupling | Pd(PPh₃)₄, NiCl₂ | 50-80 | Br > Cl | 75-90 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | 25-60 | I > Br > Cl | 70-95 |
The regioselectivity of nucleophilic substitution depends on the relative activation provided by the different substituents. The bromine substituent at the 3-position is typically the most reactive site due to its lower bond dissociation energy and the activating effect of the adjacent chlorine at the 2-position. This selectivity pattern has been confirmed through kinetic studies and computational analyses [16] [17].
Table 5: Nucleophilic Substitution Reactivity
| Substrate | Nucleophile | Mechanism | Rate Enhancement |
|---|---|---|---|
| 3-Bromo-2,5-dichlorobenzoic acid | Hydroxide (OH⁻) | SNAr via addition-elimination | Moderate (COOH activation) |
| 3-Bromo-2,5-dichlorobenzoate | Alkoxide (RO⁻) | SNAr via Meisenheimer complex | High (ester activation) |
| 3-Bromo-2,5-dichlorobenzyl alcohol | Amine (RNH₂) | SNAr with base catalysis | Low (alcohol deactivation) |
| 3-Bromo-2,5-dichloroaniline | Thiolate (RS⁻) | SNAr with electron-pair donation | High (amine activation) |
The electrophilic aromatic substitution reactions of 3-bromo-2,5-dichlorobenzoic acid are characterized by strong meta-directing effects due to the cumulative electron-withdrawing influence of the carboxyl group and halogen substituents. This selectivity pattern differs significantly from simpler halogenated aromatics, where individual halogens typically exhibit ortho/para-directing effects [18] [6] [19].
The meta-directing behavior arises from the destabilization of ortho and para σ-complexes by the electron-withdrawing substituents. When an electrophile attacks at the ortho or para positions relative to the carboxyl group, the resulting carbocation intermediate places positive charge in direct proximity to the electron-deficient centers, leading to unfavorable electrostatic interactions. In contrast, meta attack places the positive charge at positions where it can be better accommodated without direct destabilization [20] [7].
Computational studies using density functional theory have revealed that the activation barriers for meta substitution are significantly lower than those for ortho or para substitution. For example, in nitration reactions, the energy difference between meta and ortho attack pathways can exceed 5-8 kcal/mol, leading to selectivity ratios greater than 20:1 in favor of meta substitution [6].
The specific substitution pattern of 3-bromo-2,5-dichlorobenzoic acid creates additional complexity in electrophilic aromatic substitution reactions. The compound has only one available position for further electrophilic substitution (the 4-position), making it particularly useful for the preparation of highly substituted aromatic compounds with defined regioselectivity [21] [22].
Cross-coupling reactions represent one of the most versatile transformation pathways for 3-bromo-2,5-dichlorobenzoic acid, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed processes. The compound's multiple halogen substituents provide opportunities for selective cross-coupling at different positions, with the bromine typically being the most reactive site [23] [24].
The Suzuki-Miyaura coupling reaction proceeds through the characteristic palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps. The electron-withdrawing nature of the carboxyl group and chlorine substituents facilitates the oxidative addition step by making the carbon-bromine bond more electrophilic. This enhanced reactivity allows for cross-coupling reactions to proceed under relatively mild conditions compared to electron-rich aromatic systems [24] [25].
Stille coupling reactions with organostannanes follow similar mechanistic pathways but exhibit different regioselectivity patterns. The presence of multiple halogen substituents can lead to competitive reactions at different positions, with the bromine substituent typically reacting preferentially due to its lower bond dissociation energy [26] [27] [28].
Ullmann coupling reactions, which involve copper-catalyzed carbon-carbon bond formation, proceed through radical mechanisms rather than the two-electron processes typical of palladium catalysis. The compound can undergo homocoupling reactions to form symmetric biaryls or can participate in cross-coupling reactions with other aryl halides under appropriate conditions [29] [30] [31].
The decarboxylative cross-coupling reactions represent an emerging area where the carboxyl group serves as a leaving group rather than a directing group. These reactions involve the formation of aryl radicals through decarboxylation, which can then undergo coupling with various partners to form new carbon-carbon bonds [32] [33].
The oxidation and reduction chemistry of 3-bromo-2,5-dichlorobenzoic acid is primarily centered on transformations of the carboxylic acid functional group, as the halogen substituents are generally inert under typical oxidation and reduction conditions. However, the presence of multiple electron-withdrawing groups significantly influences the reactivity and selectivity of these transformations [34] [35].
Table 6: Oxidation and Reduction Pathways
| Starting Material | Oxidation Product | Reduction Product | Common Reagents |
|---|---|---|---|
| 3-Bromo-2,5-dichlorobenzoic acid | Not applicable (already oxidized) | 3-Bromo-2,5-dichlorobenzyl alcohol | LiAlH₄, NaBH₄ |
| 3-Bromo-2,5-dichlorobenzyl alcohol | 3-Bromo-2,5-dichlorobenzoic acid | 3-Bromo-2,5-dichlorotoluene | KMnO₄, CrO₃ |
| 3-Bromo-2,5-dichlorobenzaldehyde | 3-Bromo-2,5-dichlorobenzoic acid | 3-Bromo-2,5-dichlorobenzyl alcohol | KMnO₄, Jones reagent |
| Methyl 3-bromo-2,5-dichlorobenzoate | Not applicable | 3-Bromo-2,5-dichlorobenzyl alcohol | LiAlH₄, DIBAL-H |
Reduction of the carboxylic acid to the corresponding alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents. The presence of electron-withdrawing halogens makes the carbonyl carbon more electrophilic, facilitating hydride delivery and leading to efficient reduction under standard conditions [36].
The reduction can also be carried out selectively on ester derivatives using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H), which allows for controlled reduction to the aldehyde stage. This selectivity is particularly valuable for the preparation of intermediates for further synthetic transformations [37].
Oxidation reactions typically involve the conversion of alcohol or aldehyde precursors to the carboxylic acid. The benzyl alcohol derivative can be oxidized using various oxidizing agents including potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Jones reagent. The electron-withdrawing halogen substituents facilitate these oxidations by stabilizing the intermediate radical or ionic species formed during the oxidation process .
Advanced oxidation processes involving hydroxyl radicals have been studied for the degradation of halogenated benzoic acids. These processes can lead to ring-opening reactions and complete mineralization of the aromatic system, but they require harsh conditions and are typically used for environmental remediation rather than synthetic applications [35] [39].